1'-(3,3-Dimethyl-2-oxobutyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-(3,3-Dimethyl-2-oxobutyl)spiro[1,3-dioxolane-2,3’-indole]-2’-one is a spirocyclic compound featuring a unique structural motif where an indole ring is fused with a dioxolane ring.
Vorbereitungsmethoden
The synthesis of 1’-(3,3-Dimethyl-2-oxobutyl)spiro[1,3-dioxolane-2,3’-indole]-2’-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3-dimethyl-2-oxobutyl and indole derivatives.
Spirocyclization: The key step involves the formation of the spirocyclic structure through a cyclization reaction.
Optimization: Reaction conditions, including temperature, solvent, and time, are optimized to achieve high yields and purity of the desired product.
Industrial production methods may involve scaling up these synthetic routes with appropriate modifications to ensure cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
1’-(3,3-Dimethyl-2-oxobutyl)spiro[1,3-dioxolane-2,3’-indole]-2’-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1’-(3,3-Dimethyl-2-oxobutyl)spiro[1,3-dioxolane-2,3’-indole]-2’-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which 1’-(3,3-Dimethyl-2-oxobutyl)spiro[1,3-dioxolane-2,3’-indole]-2’-one exerts its effects involves interactions with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1’-(3,3-Dimethyl-2-oxobutyl)spiro[1,3-dioxolane-2,3’-indole]-2’-one can be compared with other spirocyclic compounds such as spiro[5.5]undecane derivatives and spiro[1,3-dioxane-1,3-dithiane] compounds . These compounds share similar structural features but differ in their specific ring systems and substituents, leading to variations in their chemical and biological properties .
Eigenschaften
Molekularformel |
C16H19NO4 |
---|---|
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
1'-(3,3-dimethyl-2-oxobutyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C16H19NO4/c1-15(2,3)13(18)10-17-12-7-5-4-6-11(12)16(14(17)19)20-8-9-21-16/h4-7H,8-10H2,1-3H3 |
InChI-Schlüssel |
MNPZLRXLBGZPCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C3(C1=O)OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.